

A Comprehensive Technical Guide to 3-Hydroxy-2-naphthaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-2-naphthaldehyde

Cat. No.: B1580702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-naphthaldehyde, with the CAS Number 581-71-5, is an aromatic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry.^{[1][2][3][4][5]} Its unique structure, featuring a naphthalene core with adjacent hydroxyl and aldehyde functional groups, imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of a wide array of derivatives with diverse biological and photophysical properties. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **3-Hydroxy-2-naphthaldehyde**, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

3-Hydroxy-2-naphthaldehyde is a solid at room temperature and its properties are summarized in the tables below.^{[5][6]}

Table 1: General and Physicochemical Properties of **3-Hydroxy-2-naphthaldehyde**

Property	Value	Reference
CAS Number	581-71-5	[1][2][3][4][5][6]
IUPAC Name	3-hydroxynaphthalene-2-carbaldehyde	[1][4]
Synonyms	3-Hydroxy-naphthalene-2-carbaldehyde, 2-naphthalenecarboxaldehyde, 3-hydroxy-	[2][4]
Molecular Formula	C ₁₁ H ₈ O ₂	[1][2][4][6]
Molecular Weight	172.18 g/mol	[1][2][4][5][6]
Appearance	Solid	[6]
Melting Point	98°C	
Solubility	Appreciable solubility in chloroform, moderate solubility in methanol and ethanol.	

Table 2: Computed Properties of **3-Hydroxy-2-naphthaldehyde**

Property	Value	Reference
XLogP3-AA	2.8	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	1	[4]
Topological Polar Surface Area	37.3 Å ²	[4]
Complexity	191	[4]

A notable characteristic of **3-Hydroxy-2-naphthaldehyde** is its exhibition of excited-state intramolecular proton transfer (ESIPT), a phenomenon that governs its interesting photophysical behavior. Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen of the aldehyde group. This process is sensitive to the solvent environment.

Synthesis and Reactivity

While a specific detailed protocol for the industrial synthesis of **3-Hydroxy-2-naphthaldehyde** is not readily available in public literature, a common laboratory-scale synthesis for a similar compound, 2-hydroxy-1-naphthaldehyde, involves the Reimer-Tiemann reaction. This reaction utilizes β -naphthol, chloroform, and a strong base like sodium hydroxide.^[6]

3-Hydroxy-2-naphthaldehyde is a versatile building block in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for various chemical transformations.

Schiff Base Formation

A prominent application of **3-Hydroxy-2-naphthaldehyde** is in the synthesis of Schiff bases. These are formed through the condensation reaction of the aldehyde group with primary amines. The resulting imine linkage, in conjunction with the adjacent hydroxyl group, creates an excellent platform for coordinating with metal ions.

Azo Dye Synthesis

The compound also serves as a precursor in the synthesis of azo dyes. The general route involves the diazotization of a primary aromatic amine, followed by coupling with **3-Hydroxy-2-naphthaldehyde**.

Experimental Protocols

General Protocol for Schiff Base Synthesis

A general method for synthesizing Schiff bases from **3-Hydroxy-2-naphthaldehyde** involves the condensation with a primary amine.

Materials:

- **3-Hydroxy-2-naphthaldehyde**
- Primary amine (e.g., 3-amino-1,2,4-triazole)[1]
- Ethanol
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve equimolar amounts of **3-Hydroxy-2-naphthaldehyde** and the primary amine in separate flasks containing ethanol.
- Add the amine solution to the aldehyde solution with constant stirring.
- Add a few drops of glacial acetic acid to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the mixture to room temperature, allowing the Schiff base to precipitate.
- Collect the solid product by filtration, wash with cold ethanol, and dry.

A greener synthesis approach utilizes microwave irradiation, which can significantly reduce reaction times.[1]

General Protocol for Azo Dye Synthesis

The synthesis of azo dyes from **3-Hydroxy-2-naphthaldehyde** typically follows these steps:

Materials:

- Primary aromatic amine (e.g., aniline)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- **3-Hydroxy-2-naphthaldehyde**

- Sodium hydroxide (NaOH)

Procedure:

- Diazotization: Dissolve the primary aromatic amine in a mixture of hydrochloric acid and water, then cool to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.
- Coupling: Dissolve **3-Hydroxy-2-naphthaldehyde** in an aqueous solution of sodium hydroxide and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the alkaline solution of **3-Hydroxy-2-naphthaldehyde** with constant stirring.
- The azo dye will precipitate out of the solution.
- Filter the solid dye, wash with water, and dry.

Biological Activity and Relevance in Drug Development

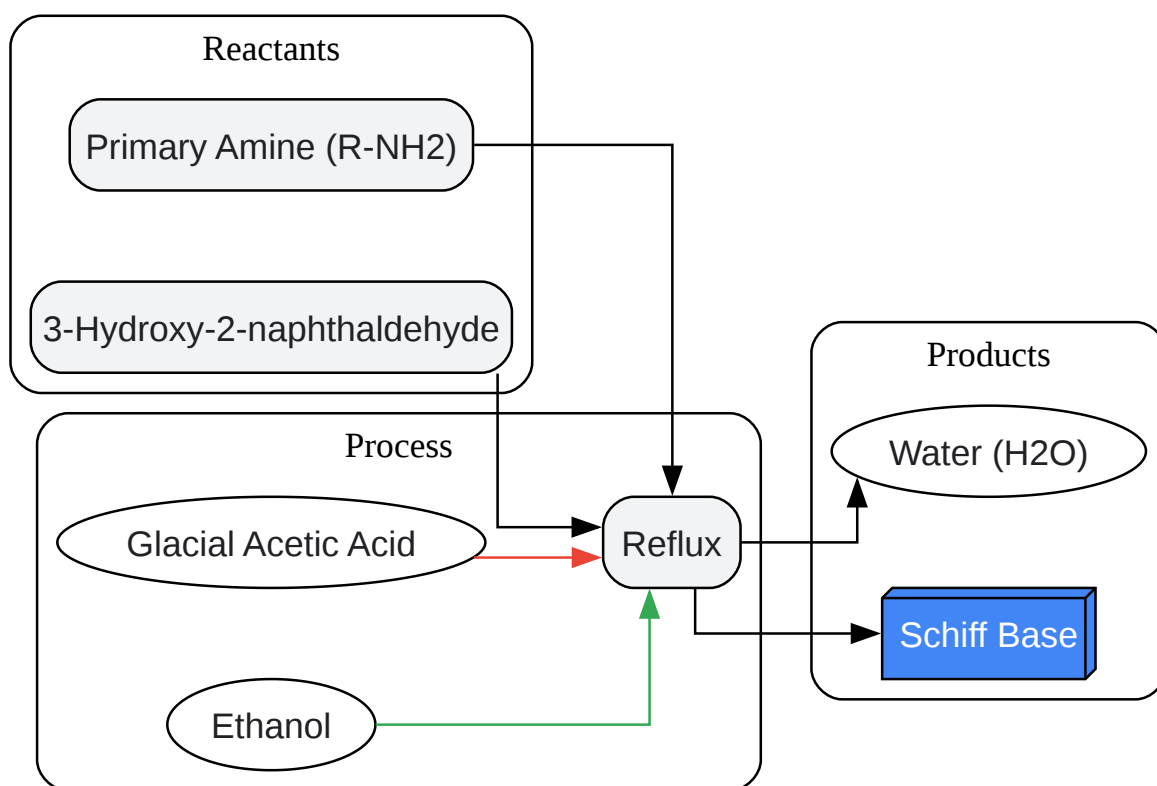
Derivatives of **3-Hydroxy-2-naphthaldehyde**, particularly its Schiff bases and their metal complexes, have shown a range of biological activities, including antimicrobial and enzyme inhibitory properties. This makes the parent compound a valuable scaffold for the development of new therapeutic agents.

While direct evidence of **3-Hydroxy-2-naphthaldehyde** modulating a specific signaling pathway is limited, a related compound, 3-hydroxypropionaldehyde, has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway.^[7] This suggests a potential area of investigation for **3-Hydroxy-2-naphthaldehyde** derivatives. The AhR pathway is involved in regulating responses to environmental toxins and plays a role in immune function and cell proliferation.

Derivatives of naphthaldehyde have also been investigated as potential inhibitors of various enzymes, a key strategy in modern drug development. For instance, some derivatives have shown inhibitory activity against enzymes like methionine aminopeptidases.

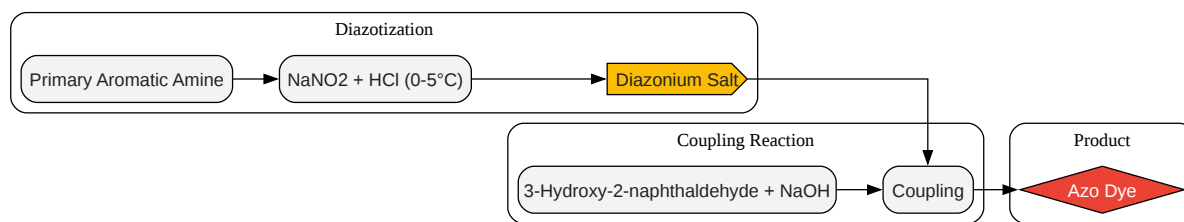
Visualizing Workflows and Pathways

To aid in the understanding of the synthesis and potential biological interactions of **3-Hydroxy-2-naphthaldehyde**, the following diagrams have been generated.



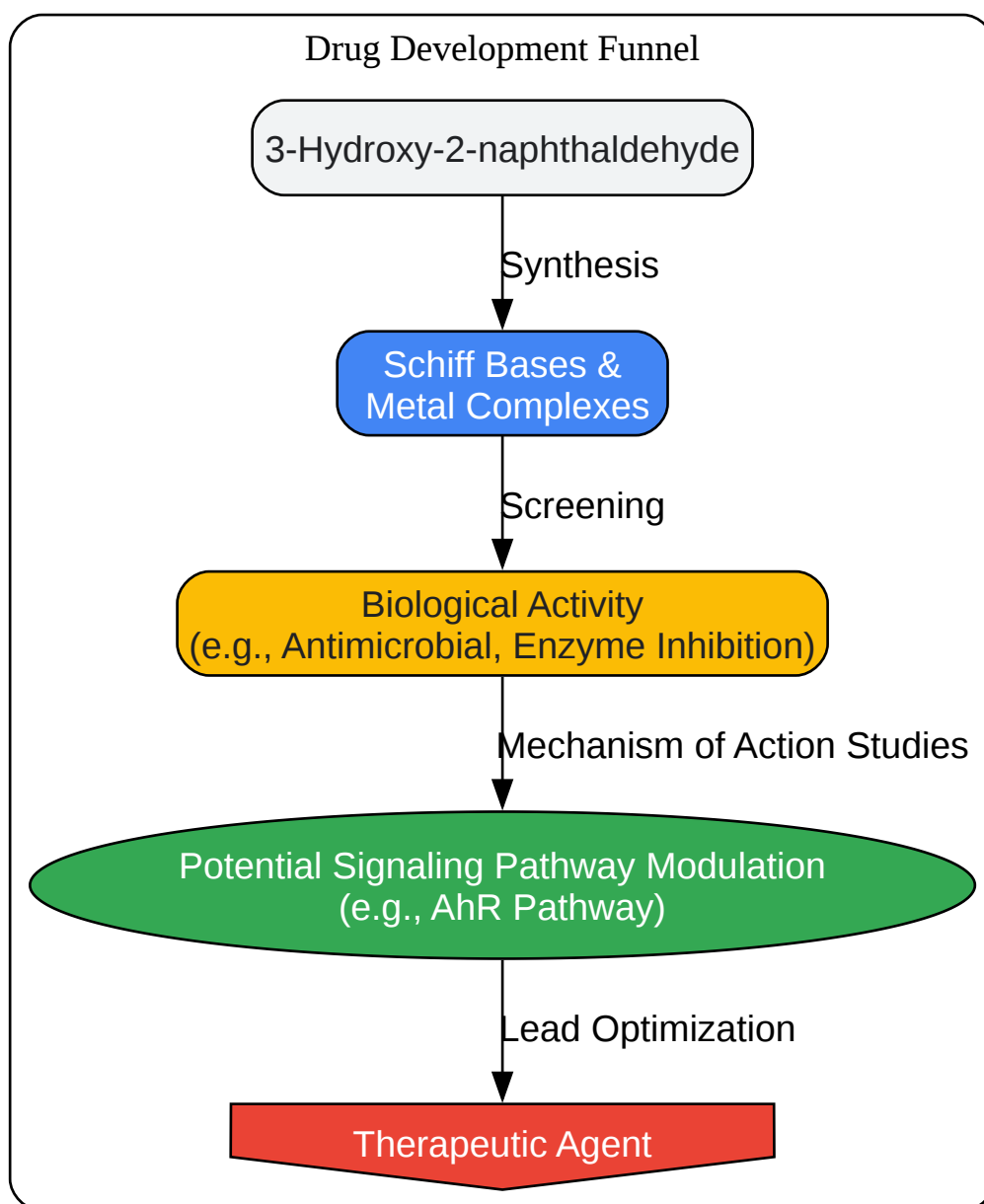
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Caption: General workflow for the synthesis of a Schiff base from **3-Hydroxy-2-naphthaldehyde**.



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Caption: Experimental workflow for the synthesis of an azo dye using **3-Hydroxy-2-naphthaldehyde**.



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Caption: Logical relationship of **3-Hydroxy-2-naphthaldehyde** in a drug discovery context.

Safety and Handling

3-Hydroxy-2-naphthaldehyde is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

3-Hydroxy-2-naphthaldehyde is a compound of considerable scientific interest due to its versatile chemical reactivity and the diverse properties of its derivatives. Its role as a precursor for Schiff bases and azo dyes, coupled with the emerging biological activities of these derivatives, positions it as a valuable scaffold in the field of drug development and materials science. Further research into the specific biological mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

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